5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyridine ring substituted with chlorine and fluorine atoms, as well as a boronic ester group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 5-chloro-2-fluoropyridine with pinacol borane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to isolate the pure product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The boronic ester group makes this compound a suitable candidate for Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles and Electrophiles: Employed in substitution reactions to replace the chlorine or fluorine atoms on the pyridine ring.
Major Products Formed
Aryl and Vinyl Derivatives: Formed through Suzuki-Miyaura coupling reactions.
Substituted Pyridines: Resulting from nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s ability to participate in coupling reactions allows it to modify the structure and function of target molecules, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Iodo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Methyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
The unique combination of chlorine and fluorine atoms on the pyridine ring, along with the boronic ester group, distinguishes 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from its analogs. This specific arrangement of functional groups enhances its reactivity and makes it a versatile intermediate in various chemical transformations .
Properties
IUPAC Name |
5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHNCAMAHMVBTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694508 |
Source
|
Record name | 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-58-4 |
Source
|
Record name | 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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